molecular formula C18H12O9 B1671088 Eckol CAS No. 88798-74-7

Eckol

Cat. No. B1671088
CAS RN: 88798-74-7
M. Wt: 372.3 g/mol
InChI Key: PCZZRBGISTUIOA-UHFFFAOYSA-N
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Description

Eckol is a phlorotannin isolated from brown algae in the family Lessoniaceae such as species in the genus Ecklonia . The molecule possesses a dibenzo-p-dioxin skeleton and a phloroglucinol component . It exhibits multiple therapeutic properties and health benefits .


Synthesis Analysis

Eckol has been synthesized through controlled O-acylations of dieckol . Acyl groups could be consistently introduced to the 6-O position of dieckol with high regioselectivity .


Molecular Structure Analysis

Eckol has a molecular formula of C18H12O9 . It can be viewed as a phloroglucinol trimer . The molecular structure and amount of phenol groups could be important factors for its activity .


Chemical Reactions Analysis

Eckol has shown to inhibit tyrosinase activity and melanin synthesis in B16F10 melanoma cells . It decreased the expression of tyrosinase, tyrosinase-related protein (TRP) 1, and TRP2 .


Physical And Chemical Properties Analysis

Eckol has a molar mass of 372.283 g·mol−1 . More detailed physical and chemical properties might require further investigation.

Scientific Research Applications

Radioprotective Properties

Eckol demonstrates significant radioprotective efficacy, particularly in protecting against gamma-ray-induced damage in vivo. It decreases the mortality of lethally irradiated mice, aids in hematopoietic recovery, repairs damaged DNA in immune cells, and enhances their proliferation, which is severely suppressed by ionizing radiation. This suggests its potential as an adjuvant therapy to alleviate radiation-induced injuries in cancer patients (Park et al., 2008).

Cytoprotective Effect Against Oxidative Stress

Eckol has been found to exhibit a cytoprotective effect against oxidative stress-induced cell damage in lung fibroblast cells. It scavenges various radicals and prevents lipid peroxidation, thereby reducing cell death induced by hydrogen peroxide and radiation in these cells (Kang et al., 2005).

Enhancing Heme Oxygenase-1 Expression

Research indicates that eckol enhances the expression of heme oxygenase-1 (HO-1) in HepG2 cells through activation of the Nrf2/JNK pathway. This leads to the suppression of reactive oxygen species production and an increase in glutathione levels, suggesting eckol's role as a natural antioxidant and cytoprotective agent (Jun et al., 2014).

Anti-Plasmin Inhibitor

Eckol, isolated from Ecklonia kurome Okamura, acts as a potent and specific anti-plasmin inhibitor. It has a novel phlorotannin structure and exhibits inhibitory activities on plasma plasmin inhibitors, which may have therapeutic implications (Fukuyama et al., 1989).

Antiallergic Effects

Eckol exhibits significant antiallergic effects by inhibiting immunoglobulin E-mediated mast cell activation and passive cutaneous anaphylaxis in mice. It reduces cytokine production and suppresses nuclear factor kappa B activation, suggesting its potential as a therapeutic agent for allergic disorders (Han et al., 2020).

Plant Growth and Aphid Resistance

Eckol's foliar application in cabbage significantly enhances growth, phytochemical constituents, and aphid resistance capacity. It increases photosynthetic pigments, protein, proline, and iridoid glycosides levels in cabbage leaves, demonstrating its dual effects as a plant growth promoter and insect repellent (Rengasamy et al., 2016).

properties

IUPAC Name

4-(3,5-dihydroxyphenoxy)dibenzo-p-dioxin-1,3,6,8-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c19-7-1-8(20)3-10(2-7)25-16-12(23)6-13(24)17-18(16)27-15-11(22)4-9(21)5-14(15)26-17/h1-6,19-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZZRBGISTUIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237333
Record name Eckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eckol

CAS RN

88798-74-7
Record name Eckol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88798-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eckol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088798747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eckol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECKOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5E8354UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,280
Citations
B Manandhar, P Paudel, SH Seong, HA Jung, JS Choi - Marine drugs, 2019 - mdpi.com
… have already been well scrutinized, eckol deserves a place of its … insights into the functions of eckol and potentially enable its … In conclusion, eckol is suitable as potential therapeutics for …
Number of citations: 45 www.mdpi.com
KRR Rengasamy, MG Kulkarni, WA Stirk… - Journal of applied …, 2015 - Springer
… and eckol that were recently isolated from E. maxima. The activity of isolated eckol was compared … The isolated eckol from E. maxima stimulated maize growth in terms of shoot and root …
Number of citations: 94 link.springer.com
SH Lee, SM Kang, CH Sok, JT Hong, JY Oh, YJ Jeon - Algae, 2015 - oak.go.kr
… of action of eckol remain unknown. Therefore, the current study analyzed the eckol binding modes using the crystal structure of Bacillus megaterium tyrosinase. The effects of eckol on …
Number of citations: 51 oak.go.kr
KA Kang, KH Lee, S Chae, R Zhang, MS Jung, Y Lee… - FEBS letters, 2005 - Elsevier
We have investigated the cytoprotective effect of eckol, which was isolated from Ecklonia cava, against oxidative stress induced cell damage in Chinese hamster lung fibroblast (V79-4) …
Number of citations: 207 www.sciencedirect.com
KRR Rengasamy, MG Kulkarni, WA Stirk… - Journal of Plant Growth …, 2015 - Springer
… The roots of eckol-soaked kernels yielded higher levels of proteins (124 ± 0 µg/g … eckol and phloroglucinol solutions showed enhanced α-amylase and MDH activities. In this study, eckol …
Number of citations: 38 link.springer.com
EJ Han, HS Kim, KKA Sanjeewa, K Herath, YJ Jeon… - Nutrients, 2020 - mdpi.com
Eckol, a precursor compound belonging to the dibenzo-1,4-dioxin class of phlorotannins, is a phloroglucinol derivative that exerts various activities. In the present study, we investigated …
Number of citations: 13 www.mdpi.com
M Zhang, J Guo, X Hu, S Zhao, S Li, J Wang - Food & Function, 2019 - pubs.rsc.org
… Most importantly, eckol stimulated the … in the eckol-treated animals, suggesting its potent stimulatory property on innate and adaptive immune responses. This study suggested that eckol …
Number of citations: 35 pubs.rsc.org
AD Kim, KA Kang, MJ Piao, KC Kim… - Journal of cellular …, 2014 - Wiley Online Library
… Pretreatment of eckol indicates that cells were treated with eckol (10 μg/ml) for 1 h, followed … of eckol indicates that cells were treated with by H 2 O 2 for 30 min, followed by eckol for 1 h. …
Number of citations: 49 onlinelibrary.wiley.com
TH Kim, SK Ku, JS Bae - Journal of Cellular Biochemistry, 2012 - Wiley Online Library
… better than those of eckol indicating that hydroxyl group in eckol positively regulated anticoagulant function of eckol. Therefore, these results suggest that eckol or dieckol possesses …
Number of citations: 60 onlinelibrary.wiley.com
HA Jung, A Roy, JH Jung, JS Choi - Archives of pharmacal research, 2017 - Springer
… Eckol and dieckol are well-known phlorotannins isolated from E. bicyclis (Jung et al. … eckol and dieckol has not been reported. This study examined the MAOs inhibitory activity of eckol, …
Number of citations: 44 link.springer.com

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